1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride
Description
Properties
IUPAC Name |
1-[1-(2-hydroxy-3-piperazin-1-ylpropyl)-2,4-dimethylpyrrol-3-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2.2ClH/c1-11-8-18(12(2)15(11)13(3)19)10-14(20)9-17-6-4-16-5-7-17;;/h8,14,16,20H,4-7,9-10H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTHZLJDEORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CC(CN2CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(piperazin-1-yl)propan-2-ol derivatives, have been found to target bacterial cell membranes.
Mode of Action
For instance, 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives have been found to negatively impact the function of bacteria by irreversibly damaging their cell membranes.
Biochemical Pathways
It is known that similar compounds, such as 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives, can cause leakage of cytoplasmic components (nucleic acids and proteins), indicating a disruption in the normal cellular biochemical pathways.
Biological Activity
1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone dihydrochloride, with the CAS number 883543-38-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse scientific literature.
- Molecular Formula : C15H25N3O2
- Molecular Weight : 279.38 g/mol
- CAS Number : 883543-38-2
- Structure : The compound features a piperazine ring and a pyrrole moiety, which are significant in mediating various biological activities.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. For instance:
- Escherichia coli and Klebsiella pneumoniae were reported to be sensitive to certain piperazine derivatives, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that compounds with similar piperazine and pyrrole structures can act as:
- Dopamine Receptor Agonists : These agents may influence dopaminergic signaling pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease .
Cytotoxicity and Antitumor Potential
Preliminary cytotoxicity assays have indicated that certain derivatives of this compound may exhibit selective cytotoxic effects on cancer cell lines. Research has highlighted:
- The potential of structurally related compounds to induce apoptosis in tumor cells, which could lead to further investigations into their use as anticancer agents .
Synthesis and Testing
A study focused on synthesizing various analogs of the compound demonstrated that modifications in the piperazine ring significantly affected biological activity. The synthesized compounds were screened for:
- Antimicrobial efficacy against standard bacterial strains.
- Cytotoxicity against human cancer cell lines.
The results indicated that specific modifications enhanced both antimicrobial and anticancer activities, suggesting a structure–activity relationship (SAR) worth exploring further .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of the target compound with analogous molecules from the evidence:
Key Observations :
Structural Diversity: The target compound’s pyrrole core distinguishes it from indole (Analog 2), pyrimidine (Analog 3), and azepine (Analog 4) derivatives. Pyrroles are known for their planar aromaticity and metabolic stability, whereas indoles and pyrimidines often exhibit stronger receptor-binding affinity . The piperazine moiety in the target compound and Analog 3 enhances solubility and bioavailability. However, Analog 3’s 4-methylpiperazine group may confer greater lipophilicity compared to the target’s unmodified piperazine .
Functional Implications: Salt Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to free-base analogs (e.g., Analog 1 and 2), facilitating intravenous administration . In contrast, Analog 1’s 3-hydroxy group could predispose it to glucuronidation, reducing bioavailability .
Pharmacological Potential: While Analog 3 and 5 demonstrate explicit anticancer and antimicrobial activity, the target compound’s piperazine-pyrrole hybrid aligns with scaffolds targeting G-protein-coupled receptors (GPCRs) or kinases. For example, piperazine-containing drugs like aripiprazole (antipsychotic) and gefitinib (kinase inhibitor) highlight the therapeutic versatility of such motifs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: A multi-step synthesis is typically required due to the compound’s complex structure. Key steps include:
Pyrrole core formation : Condensation of 2,4-dimethylpyrrole derivatives with a hydroxypropyl-piperazine intermediate under reflux in ethanol, using thionyl chloride as a catalyst (similar to methods in ).
Ethanone introduction : Acetylation via Friedel-Crafts alkylation or nucleophilic substitution.
Dihydrochloride salt formation : Treatment with HCl gas in anhydrous ether.
Q. Optimization Strategies :
- Vary reaction temperature (40–80°C) to balance yield and byproduct formation.
- Use polar aprotic solvents (e.g., DMF) for piperazine coupling to enhance solubility .
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | SOCl₂ | 60 | 65–70 |
| 2 | DMF | K₂CO₃ | 80 | 50–55 |
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- Purity Analysis :
- HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) at 1.0 mL/min; UV detection at 230 nm .
- Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (e.g., C, H, N, Cl content).
- Structural Confirmation :
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First Aid :
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?
Methodological Answer: Experimental Design :
- Factors : pH (2–10), temperature (25–60°C), and exposure time (0–30 days).
- Response Variables : Degradation rate (HPLC area%), precipitate formation (visual/turbidimetry).
Q. Protocol :
Prepare buffered solutions (e.g., phosphate buffers for pH 2–8, carbonate for pH 9–10).
Incubate samples at controlled temperatures; aliquot at intervals (0, 7, 14, 30 days).
Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .
Q. Table 2: Stability Study Parameters
| pH | Temp (°C) | Degradation Pathway | Half-Life (Days) |
|---|---|---|---|
| 2 | 40 | Hydrolysis | 14 |
| 7.4 | 37 | Oxidation | 28 |
Q. What strategies address contradictory data in pharmacological studies involving this compound?
Methodological Answer:
- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to rule out technical variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-response relationships).
- Mechanistic Studies : Use knockout models or enzyme inhibitors to isolate target pathways (e.g., piperazine-linked GPCR interactions) .
Q. How to investigate the compound’s environmental fate using advanced modeling?
Methodological Answer:
Q. Table 3: Environmental Fate Parameters
| Parameter | Value | Method |
|---|---|---|
| Log Kow (predicted) | 2.1 | QSAR |
| Half-life in water | 30 days | Photolysis assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
